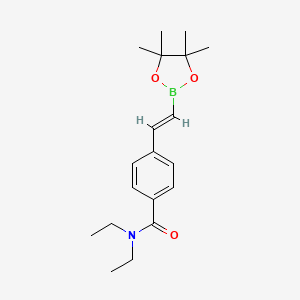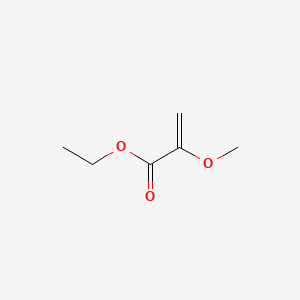
Ethyl 2-methoxyacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-methoxyacrylate is an organic compound with the molecular formula C6H10O3. It is an ester derived from acrylic acid and methanol, characterized by its clear, colorless liquid form. This compound is primarily used in the synthesis of polymers and copolymers, making it a valuable monomer in the production of various materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 2-methoxyacrylate can be synthesized through several methods. One common approach involves the esterification of methacrylic acid with ethanol in the presence of an acid catalyst. Another method includes the reaction of ethyl 2-hydroxyisobutyrate with phosphorus pentachloride, resulting in the formation of this compound through a dehydration reaction .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic synthesis from petrochemical feedstocks such as ethylene, propylene, and isobutylene. These processes often utilize acid-base and heterogeneous catalysts for oxidation and hydroformylation .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-methoxyacrylate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding acids or aldehydes.
Reduction: Reduction reactions typically yield alcohols.
Substitution: Common substitution reactions involve the replacement of the methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions often involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products: The major products formed from these reactions include various esters, alcohols, and acids, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Ethyl 2-methoxyacrylate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which are essential in creating materials with specific properties.
Biology: The compound is utilized in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Research has explored its potential in creating polymers for controlled drug release.
Industry: It is employed in the production of coatings, adhesives, and sealants due to its excellent film-forming properties
Mécanisme D'action
The mechanism of action of ethyl 2-methoxyacrylate involves its ability to undergo polymerization, forming long chains of repeating units. This process is initiated by free radicals, which can be generated through thermal or photochemical means. The resulting polymers exhibit unique properties such as flexibility, durability, and resistance to environmental factors .
Comparaison Avec Des Composés Similaires
Methyl methacrylate: Similar in structure but with a methyl group instead of an ethyl group.
Ethyl acrylate: Lacks the methoxy group, leading to different reactivity and properties.
Butyl methacrylate: Contains a butyl group, resulting in variations in polymer properties.
Uniqueness: Ethyl 2-methoxyacrylate stands out due to its methoxy group, which imparts unique reactivity and properties to the resulting polymers. This makes it particularly valuable in applications requiring specific mechanical and chemical characteristics .
Propriétés
Numéro CAS |
36997-05-4 |
|---|---|
Formule moléculaire |
C6H10O3 |
Poids moléculaire |
130.14 g/mol |
Nom IUPAC |
ethyl 2-methoxyprop-2-enoate |
InChI |
InChI=1S/C6H10O3/c1-4-9-6(7)5(2)8-3/h2,4H2,1,3H3 |
Clé InChI |
CTTOYDHUFQNBDZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


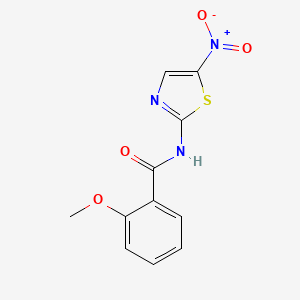

![Tert-butyl 2-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2,5-dihydropyrrole-1-carboxylate](/img/structure/B13923748.png)
![N-{3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide](/img/structure/B13923754.png)
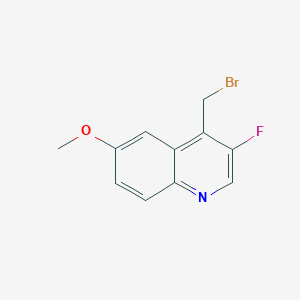
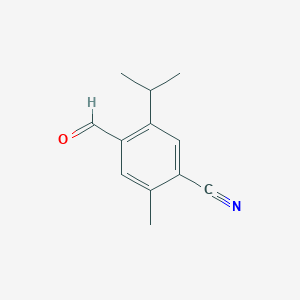
![1-Benzyl-2-[difluoro(phenoxy)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13923768.png)
![3-(6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline](/img/structure/B13923773.png)


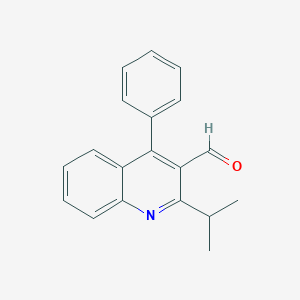

![[(2S,4R,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B13923797.png)
